REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:9]([C:10]([F:13])([F:12])[F:11])=[N:8][N:7]([CH3:14])[N:6]=1)=[O:4].[OH-].[K+]>C1COCC1>[CH3:14][N:7]1[N:6]=[C:5]([C:3]([OH:4])=[O:2])[C:9]([C:10]([F:13])([F:11])[F:12])=[N:8]1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
Evaporation of the aqueous solution
|
Type
|
CUSTOM
|
Details
|
gave of Compound No 1.13 (2.11 g; 100%) as a crystalline solid
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=N1)C(=O)O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |